ethyl 1-(4-fluorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 1-(4-fluorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H20FN3O6 and its molecular weight is 441.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.13361353 g/mol and the complexity rating of the compound is 763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-(4-fluorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899992-60-0) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C22H20FN3O6 |
Molecular Weight | 441.4 g/mol |
CAS Number | 899992-60-0 |
The structure features a dihydropyridazine core, which is known for various biological activities, including anticancer and antimicrobial effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative of this compound demonstrated an IC(50) value of approximately 4.8 µM against human lung carcinoma A549 cells, indicating effective growth inhibition through microtubule polymerization and subsequent mitotic arrest .
The mechanism involves:
- Induction of Cyclin-dependent Kinase Inhibitor (p21) : The compound promotes the expression of p21(Cip1/Waf1), which inhibits cyclin B1 and CDK1, leading to cell cycle arrest .
- Down-regulation of Cdc25C Phosphatase : This down-regulation further supports the inhibition of cell proliferation in cancer cells.
Antimicrobial Activity
Research into related compounds has shown that they possess antimicrobial properties. For example, derivatives featuring similar structural motifs have been studied for their activity against various pathogens, including bacteria and fungi . The presence of the methoxyphenyl group is hypothesized to enhance these activities by improving lipophilicity and cellular penetration.
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds with similar structures have been investigated for:
- Anti-inflammatory Effects : Some derivatives exhibit the ability to modulate inflammatory pathways.
- Anticonvulsant Activity : Certain structural analogs have demonstrated potential in reducing seizure activity in animal models .
Study 1: Anticancer Efficacy
In a preclinical study involving A549 lung cancer cells, treatment with this compound resulted in:
- Significant reduction in cell viability .
- Induction of apoptosis as evidenced by increased levels of cleaved caspases.
Study 2: Antimicrobial Screening
A series of derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that:
- Compounds with a fluorophenyl group displayed enhanced activity compared to their non-fluorinated counterparts.
- The minimum inhibitory concentration (MIC) values were notably lower for these derivatives.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-[2-(3-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O6/c1-3-31-22(29)21-18(12-20(28)26(25-21)16-9-7-14(23)8-10-16)32-13-19(27)24-15-5-4-6-17(11-15)30-2/h4-12H,3,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARSQQKNANHMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.